molecular formula C28H36O11 B12548287 methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

Cat. No.: B12548287
M. Wt: 548.6 g/mol
InChI Key: LUENSCCBMNFJDY-XPJCQGEZSA-N
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Description

Methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate is a complex organic compound with a unique structure. This compound is characterized by multiple chiral centers and a pentacyclic framework, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate involves multiple steps, including the formation of the pentacyclic core and the introduction of various functional groups. The synthetic route typically starts with the construction of the core structure, followed by the addition of hydroxyl, carboxyl, and enoyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic reactions and stereochemistry.

    Biology: Its biological activity is investigated for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate stands out due to its unique pentacyclic structure and multiple chiral centers. Similar compounds include other pentacyclic molecules with varying functional groups and stereochemistry. The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H36O11

Molecular Weight

548.6 g/mol

IUPAC Name

methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate

InChI

InChI=1S/C28H36O11/c1-11(2)12(3)8-17(30)39-19-21-27(25(35)36-6)10-37-28(21)16(38-24(19)34)9-14-13(4)7-15(29)22(32)26(14,5)20(28)18(31)23(27)33/h7-8,11,14,16,18-23,31-33H,9-10H2,1-6H3/b12-8+/t14-,16?,18+,19+,20+,21-,22+,23-,26-,27-,28?/m0/s1

InChI Key

LUENSCCBMNFJDY-XPJCQGEZSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1CC3C45[C@@H]2[C@H]([C@@H]([C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(CO5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(CO5)C(=O)OC)O)O)C)O

Origin of Product

United States

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